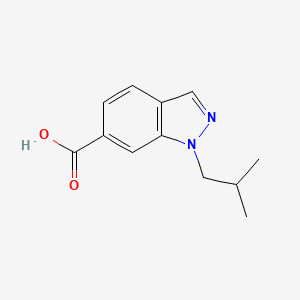
1-isobutyl-1H-indazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C12H14N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for 1-isobutyl-1H-indazole-6-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures from linear precursors
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-isobutyl-1H-indazole-6-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-6-carboxylic acid: A closely related compound with similar structural features but lacking the isobutyl group.
2H-indazole derivatives: Compounds with a similar indazole core but differing in the position of functional groups and substituents.
Uniqueness
1-isobutyl-1H-indazole-6-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in specific applications compared to other indazole derivatives .
Biological Activity
1-Isobutyl-1H-indazole-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring system. Its molecular formula is C12H14N2O2, and it features a carboxylic acid functional group that contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways:
- Anti-inflammatory Activity : The compound acts as an inhibitor of p38 MAP kinase, a key regulator in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Research indicates that derivatives of indazole compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 2.9 to 59.0 μM against human colorectal cancer cells (HCT116) .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Efficacy : A study synthesized various indazole derivatives, including those related to this compound, which demonstrated potent anti-proliferative activity against HCT116 cells. The compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC50 value of 14.3 μM, indicating strong cytotoxicity while showing minimal toxicity to normal lung fibroblast cells (MRC5) .
- Inflammation Studies : In vivo studies have shown that compounds targeting the p38 MAP kinase pathway can effectively reduce inflammation markers in models of rheumatoid arthritis and other inflammatory diseases. The ability of this compound to modulate cytokine levels suggests potential therapeutic applications in treating chronic inflammatory conditions .
- Immunomodulatory Effects : Research indicates that this compound may function as an agonist for Toll-like receptors (TLRs), which play a crucial role in immune response regulation. By enhancing TLR activity, the compound could stimulate endogenous interferon production, providing a novel approach for treating viral infections and certain cancers .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-11-5-9(12(15)16)3-4-10(11)6-13-14/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
LWGZKGPNECKASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















